Dual ALR1/ALR2 Inhibition Profile vs. ALR2-Selective Analog 6c (2-Bromobenzylidene)
In a head-to-head in vitro enzyme inhibition study against human recombinant ALR1 and ALR2, compound 6a (the target benzaldehyde hydrazone) was confirmed as a dual inhibitor of both ALR1 (IC50 = 2.94 ± 1.23 μM) and ALR2 (IC50 = 0.12 ± 0.05 μM) [1]. In contrast, the closely related 2-bromobenzylidene analog 6c selectively inhibited ALR2 with an IC50 of 0.16 ± 0.06 μM and showed no meaningful ALR1 inhibition, placing it in the ALR2-selective sub-class along with 11d and 11g [1]. The benzylidene derivative is thus differentiated by its dual-target engagement profile, which may be therapeutically relevant for conditions where simultaneous ALR1 and ALR2 blockade is desired [1].
| Evidence Dimension | Enzyme inhibitory selectivity (ALR1 vs. ALR2) and potency |
|---|---|
| Target Compound Data | 6a: ALR1 IC50 = 2.94 ± 1.23 μM (2940 nM); ALR2 IC50 = 0.12 ± 0.05 μM (120 nM). Inhibits both enzymes (dual inhibitor). |
| Comparator Or Baseline | 6c (2-bromobenzylidene analog): ALR2 IC50 = 0.16 ± 0.06 μM (160 nM); no significant ALR1 inhibition. Classified as ALR2-selective. |
| Quantified Difference | 6a inhibits both ALR1 and ALR2; 6c is ALR2-selective. For ALR2, 6a (0.12 μM) is marginally more potent than 6c (0.16 μM), a 1.33-fold difference. The critical distinction is the presence (6a) vs. absence (6c) of ALR1 inhibitory activity at micromolar concentrations. |
| Conditions | In vitro enzyme inhibition assay using human recombinant ALR1 and ALR2. NADPH consumption measured spectrophotometrically at 340 nm, pH 6.2. Data from Ibrar et al. (2016) Bioorganic Chemistry. |
Why This Matters
For procurement decisions, this evidence defines whether the intended use requires a dual ALR1/ALR2 inhibitor (select 6a) or an ALR2-selective tool compound (select 6c), as these analogs are not functionally interchangeable.
- [1] Ibrar A, Tehseen Y, Khan I, Hameed A, Saeed A, Furtmann N, Bajorath J, Iqbal J. Coumarin-thiazole and -oxadiazole derivatives: Synthesis, bioactivity and docking studies for aldose/aldehyde reductase inhibitors. Bioorganic Chemistry, 2016, 68: 177–186. DOI: 10.1016/j.bioorg.2016.08.005. PMID: 27544072. View Source
